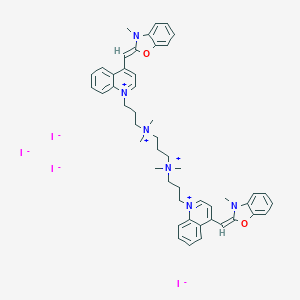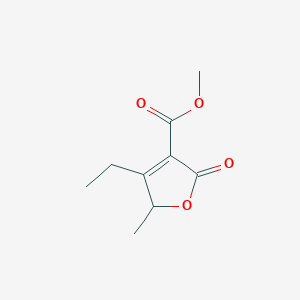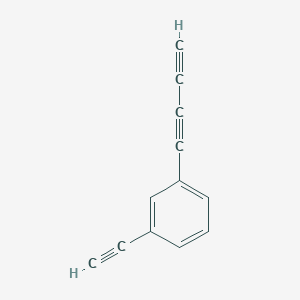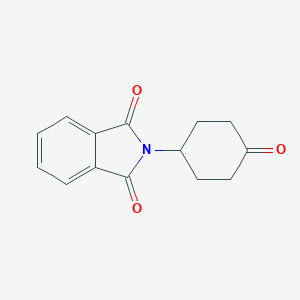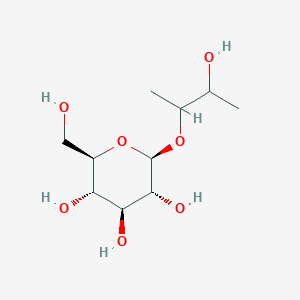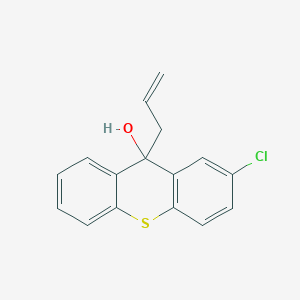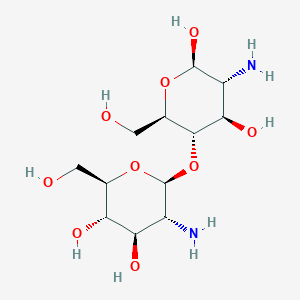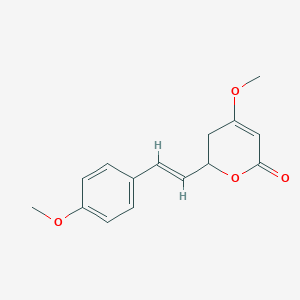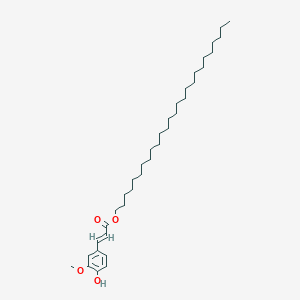
Hexacosyl (E)-ferulate
Descripción general
Descripción
Hexacosyl (E)-ferulate is a phenolic compound derived from plant cell walls. It has a molecular formula of C36H62O4 and a molecular weight of 558.9 g/mol .
Molecular Structure Analysis
The molecular structure of Hexacosyl (E)-ferulate consists of a ferulate (ferulic acid ester) core with a hexacosyl group attached . The exact structure can be determined using various spectroscopic methods, including UV, ESIMS, 1H NMR, and 13C NMR .Aplicaciones Científicas De Investigación
Antidiabetic Potential
Hexacosyl (E)-ferulate has shown promise in the management of diabetes through its inhibitory action on enzymes like alpha-amylase and alpha-glucosidase . These enzymes are involved in carbohydrate digestion and glucose absorption, and their inhibition can lead to a decrease in postprandial blood glucose levels. This suggests that Hexacosyl (E)-ferulate could be a potential candidate for the development of new antidiabetic drugs.
Regenerative Medicine
In the field of regenerative medicine, compounds like Hexacosyl (E)-ferulate may play a role in stem cell differentiation and tissue regeneration . The ability to influence stem cell behavior makes it a compound of interest for repairing or replacing damaged tissues, particularly in conditions where current treatments are limited.
Molecular Docking Studies
Hexacosyl (E)-ferulate can be used in molecular docking studies to predict how it interacts with various biological targets . This is crucial in drug design and discovery, where understanding the interaction between a compound and its target can lead to the development of more effective and selective drugs.
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of Hexacosyl (E)-ferulate is essential for its development as a therapeutic agent . Studies can provide insights into its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining the dosage and potential side effects.
Biosensor Development
The unique properties of Hexacosyl (E)-ferulate may be utilized in the development of biosensors . These devices can detect specific biological markers, and the compound’s interaction with various enzymes could be harnessed to create sensors with high specificity and sensitivity.
Synthetic Biology Applications
In synthetic biology, Hexacosyl (E)-ferulate could be used to modify the behavior of biological systems . For example, it could be part of a gene circuit that responds to environmental stimuli, leading to the production of a desired compound or the initiation of a specific cellular process.
Nanotechnology
The application of Hexacosyl (E)-ferulate in nanotechnology, particularly in the creation of functionalized nanoparticles for medical use, is another potential area of research . These nanoparticles could be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of drugs.
Gene and Drug Delivery Systems
Hexacosyl (E)-ferulate could be incorporated into gene and drug delivery systems to improve their delivery to specific sites in the body . This could increase the therapeutic index of drugs and ensure that genetic material reaches its target cells efficiently.
Mecanismo De Acción
While the specific mechanism of action for Hexacosyl (E)-ferulate is not documented, it’s known that many phenolic compounds, including ferulic acid derivatives, exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially offering protective effects against oxidative stress-related diseases.
Safety and Hazards
Hexacosyl (E)-ferulate is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of exposure, immediate medical attention is required . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment.
Propiedades
IUPAC Name |
hexacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3/b30-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZEDXMWAJKBB-SJCQXOIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexacosyl (E)-ferulate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential biological activities of Hexacosyl (E)-ferulate?
A1: Research suggests that Hexacosyl (E)-ferulate exhibits promising biological activities, notably its antioxidant and thrombolytic properties. In a study on Jatropha pandurifolia [], Hexacosyl (E)-ferulate demonstrated significant thrombolytic potential in vitro, comparable to the standard drug streptokinase. Additionally, it exhibited strong free radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant []. These findings highlight its potential for further exploration in pharmaceutical research.
Q2: From which plant sources has Hexacosyl (E)-ferulate been isolated?
A2: Hexacosyl (E)-ferulate has been successfully isolated from several plant species. Notably, it was found in the stem bark of Jatropha pandurifolia [], the aerial parts of Mentha longifolia subsp. noeana [], and the leaves of Clerodendrum formicarum []. This suggests that this compound might be present in other yet unexplored plant species and could be a promising target for natural product drug discovery.
Q3: What is the structural characterization of Hexacosyl (E)-ferulate?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Hexacosyl (E)-ferulate, its structure consists of ferulic acid esterified with a hexacosanol (a 26-carbon alcohol) moiety. The "(E)-" designation indicates a trans configuration at the double bond within the ferulic acid portion of the molecule. Structural elucidation has been achieved through spectroscopic techniques, primarily 1D and 2D NMR spectroscopy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



